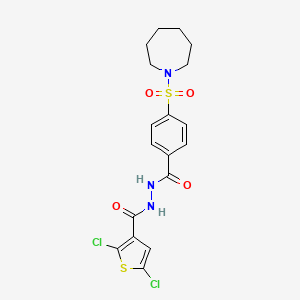

![molecular formula C16H22N2O5 B2854705 ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 52815-80-2](/img/structure/B2854705.png)

ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

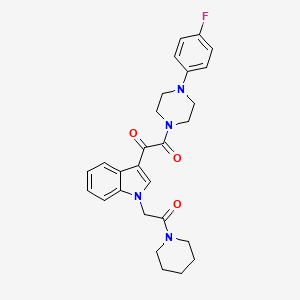

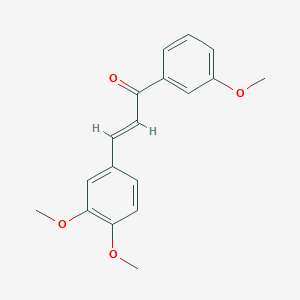

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a chemical compound that contains a total of 45 bonds, including 23 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aliphatic (thio-) carbamate .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) . This indicates that the compound has a molecular weight of 265.31 .Chemical Reactions Analysis

The Boc group can be removed from the compound using various methods. One method involves the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Another method involves sequential treatment with trimethylsilyl iodide then methanol .Physical And Chemical Properties Analysis

The compound has a boiling point of 330.7±25.0 C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications

Synthesis of Peptides

This compound can be used in the synthesis of peptides . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. This group can be selectively removed under mild acidic conditions, allowing for the controlled assembly of peptides .

Deprotection of Boc Amino Acids

The compound can be used in the deprotection of Boc amino acids . This process is crucial in peptide synthesis, where protecting groups like the Boc group are used to prevent unwanted side reactions. The deprotection process reveals the functional groups that are necessary for the next steps in the synthesis .

Use in Ionic Liquids

The compound can be used in the formation of amino acid ionic liquids (AAILs) . These ionic liquids have multiple applications in organic synthesis due to their unique properties, such as negligible vapor pressure and high thermal stability .

Dipeptide Synthesis

The compound can be used in dipeptide synthesis . Dipeptides are a type of peptide that consists of two amino acid residues. The synthesis of dipeptides is an important area of research in the field of biochemistry and medicinal chemistry .

Gastroprotective Activity

There is some evidence to suggest that the compound may have gastroprotective activity . However, it’s important to note that this is a potential application and further research is needed to confirm these findings .

Use in Organic Synthesis

The compound can be used in various organic synthesis processes . The Boc group in the compound can protect reactive amine groups during the synthesis process, preventing unwanted side reactions .

Mechanism of Action

Mode of Action

The presence of the tert-butoxycarbonyl (boc) group suggests that it may be involved in protecting amine groups during peptide synthesis .

Biochemical Pathways

The compound contains an ester group, a secondary amide, and a carbamate, which may interact with various biochemical pathways .

Safety and Hazards

The compound is considered hazardous. It is harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

ethyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-6-8-12(9-7-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYHAHUNNXMBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2854623.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)

![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)